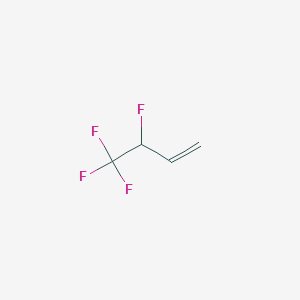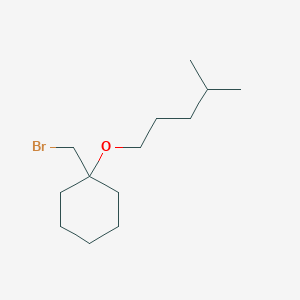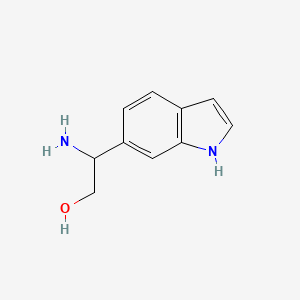![molecular formula C23H26N2O5 B13617991 N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine CAS No. 823780-40-1](/img/no-structure.png)
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine is a synthetic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group is a popular protecting group in organic synthesis, particularly in the synthesis of peptides and proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine typically involves the following steps:
Fmoc Protection: The amino group of glycine is protected using the Fmoc group. This is achieved by reacting glycine with Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reaction: The Fmoc-protected glycine is then coupled with 6-aminohexanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Automated Purification: High-throughput purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the final product.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed under basic conditions using piperidine, yielding the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Coupling: DCC or DIC in the presence of DMAP or hydroxybenzotriazole (HOBt).
Substitution: Various electrophiles such as acyl chlorides or sulfonyl chlorides.
Major Products
Deprotection: Free amino group.
Coupling: Peptide chains.
Substitution: Substituted amino derivatives.
Aplicaciones Científicas De Investigación
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine has several scientific research applications:
Peptide Synthesis: Widely used in the synthesis of peptides and proteins due to its stability and ease of removal.
Drug Development: Used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Employed in bioconjugation techniques to attach peptides to various biomolecules.
Material Science: Utilized in the synthesis of peptide-based materials and nanostructures.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-cysteine
Uniqueness
N-[6-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanoyl]glycine is unique due to its specific structure, which includes a hexanoyl linker. This linker provides additional flexibility and spacing in peptide synthesis, making it suitable for the synthesis of longer and more complex peptide chains compared to other Fmoc-protected amino acids.
Propiedades
| 823780-40-1 | |
Fórmula molecular |
C23H26N2O5 |
Peso molecular |
410.5 g/mol |
Nombre IUPAC |
2-[6-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoylamino]acetic acid |
InChI |
InChI=1S/C23H26N2O5/c26-21(25-14-22(27)28)12-2-1-7-13-24-23(29)30-15-20-18-10-5-3-8-16(18)17-9-4-6-11-19(17)20/h3-6,8-11,20H,1-2,7,12-15H2,(H,24,29)(H,25,26)(H,27,28) |
Clave InChI |
FRCUFMBCQZTHBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-bromo-2-chloro-5H,6H,7H-cyclopenta[b]pyridin-7-ol](/img/structure/B13617998.png)
